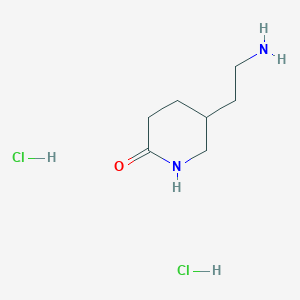
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide, also known as MPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, similar compounds have been explored for their potential as selective inhibitors in targeted therapies. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds, through structural modification, achieved improved enzyme potency and selectivity, with significant implications for cancer therapy. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, highlighting the therapeutic potential of such compounds (Schroeder et al., 2009).
Material Science and Sensor Development
Compounds with pyridinylmethyl oxamide structures have been applied in the development of highly selective and sensitive sensors for metal ions. For example, a fluorescent sensor incorporating a quinoline group and a pyridin-2-ylmethanamine was synthesized for the selective detection of Zn(2+) over other cations. This sensor's design, based on differential spatial arrangements and electronic transitions, showcases the role of similar compounds in crafting precise chemical sensors for environmental and analytical applications (Li et al., 2014).
Environmental Science
In environmental science, the degradation pathways and kinetics of N-aromatics, including compounds with oxamide groups, have been studied using electrochemical advanced oxidation processes (EAOPs). These studies offer insights into the mineralization of recalcitrant compounds, contributing to our understanding of environmental remediation techniques. The research on oxalic and oxamic acids, as by-products of N-aromatic degradation, underscores the importance of understanding the chemical behavior of similar compounds in environmental contexts (Garcia-Segura & Brillas, 2011).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-2-4-12-5-3-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAKTLRVZZGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)


![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)


![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
